Cas no 68194-17-2 (2,2',3,3',4,5,5',6-Octachlorobiphenyl)

2,2',3,3',4,5,5',6-Octachlorobiphenyl structure
68194-17-2 structure
Product Name:2,2',3,3',4,5,5',6-Octachlorobiphenyl
Numero CAS:68194-17-2
MF:C12H2Cl8
MW:429.768275737762
CID:514589
PubChem ID:50103
Update Time:2025-04-19

2,2',3,3',4,5,5',6-Octachlorobiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'-Biphenyl,2,2',3,3',4,5,5',6-octachloro-
    • 2,2',3,3',4,5,5',6-Octachlorobiphenyl
    • 1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene
    • 2,2',3,3',4,5,5',6-Octachlorobiphenyl Solution
    • PCB No 198
    • 2,2,3,3,4,5,5,6-Octachlorobiphenyl100 μg
    • PCB
    • 1,1'-Biphenyl, 2,2',3,3',4,5,5',6-octachloro-
    • 2,2',3,3',4,5,5',6-Octachloro-1,1'-biphenyl
    • 68194-17-2
    • 1ST3796
    • PCB No. 198 10 microg/mL in Isooctane
    • PCB No. 198 100 microg/mL in Isooctane
    • PCB 198
    • 2,2',3,3',4,5,5',6-Octachloro-1,1'-biphenyl #
    • DTXSID1074204
    • PJHBSPRZHUOIAS-UHFFFAOYSA-N
    • 881FKL14GM
    • 2,2'3,3',4,5,5',6-Octachloro-1,1'-biphenyl
    • DTXCID4045680
    • PCB No. 198
    • UNII-881FKL14GM
    • Q27269873
    • SCHEMBL4451811
    • 1,1'-Biphenyl, 2,2',3,3',4,5,5',6-octachloro-; 2,2',3,3',4,5,5',6-Octachloro-1,1'-biphenyl; 2,2',3,3',4,5,5',6-Octachlorobiphenyl; 2,3,4,5,6,2',3',5'-Octachlorobiphenyl; PCB 198; 2,2',3,3',4,5,5',6-OctaCB
    • MDL: MFCD00152683
    • Inchi: 1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H
    • Chiave InChI: PJHBSPRZHUOIAS-UHFFFAOYSA-N
    • Sorrisi: ClC1C(=C(C(=C(C=1C1C=C(C=C(C=1Cl)Cl)Cl)Cl)Cl)Cl)Cl

Proprietà calcolate

  • Massa esatta: 425.76600
  • Massa monoisotopica: 425.766
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 323
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.1
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • Densità: 1.7170 (rough estimate)
  • Punto di fusione: 150.67°C (estimate)
  • Punto di ebollizione: 509.96°C (rough estimate)
  • Punto di infiammabilità: 215.5 °C
  • Indice di rifrazione: 1.6380 (rough estimate)
  • PSA: 0.00000
  • LogP: 8.58080

2,2',3,3',4,5,5',6-Octachlorobiphenyl Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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O233625-0.5mg
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O233625-2.5mg
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A2B Chem LLC
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$552.00 2024-04-19

2,2',3,3',4,5,5',6-Octachlorobiphenyl Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:68194-17-2)PCB 198
Numero d'ordine:LE11050
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:04
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:68194-17-2)PCB 198
LE11050
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email